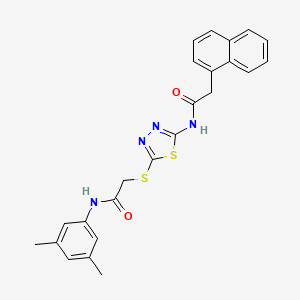

N-(3,5-dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2S2/c1-15-10-16(2)12-19(11-15)25-22(30)14-31-24-28-27-23(32-24)26-21(29)13-18-8-5-7-17-6-3-4-9-20(17)18/h3-12H,13-14H2,1-2H3,(H,25,30)(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIPRRKILWHAGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

- Molecular Formula : C₁₈H₁₈N₄O₂S₂

- Molecular Weight : 451.6 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.

- Antiviral Activity : Recent studies indicate that thiadiazole derivatives exhibit antiviral properties by interfering with viral replication processes. This compound may act similarly by targeting viral enzymes or host cell factors necessary for viral life cycles.

- Antimicrobial Properties : The presence of the thiadiazole moiety is linked to antimicrobial activity against various bacterial strains. This suggests a potential application in treating infections caused by resistant bacteria.

Table 1: Summary of Biological Activities

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of various N-heterocycles, this compound demonstrated significant activity against HIV reverse transcriptase (RT), showing promise as a lead compound for further development in antiviral therapies .

Case Study 2: Antimicrobial Testing

A series of tests on thiadiazole derivatives revealed that this compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli strains. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Case Study 3: Cancer Cell Line Studies

Research conducted on various cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The results indicated a potential for developing this compound as an anticancer agent .

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, studies have shown that N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines demonstrated significant growth inhibition against various cancer cell lines (SNB-19, OVCAR-8) with percent growth inhibitions ranging from 51.88% to 86.61% . This suggests that N-(3,5-dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide may similarly exhibit anticancer effects.

2. Anti-inflammatory Properties

Molecular docking studies have indicated that related compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This positions this compound as a candidate for further investigation as an anti-inflammatory agent.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that typically include the formation of the thiadiazole ring and subsequent modifications to introduce the naphthalene and acetamide groups. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure .

| Compound Name | Activity Type | Target Cell Lines | Percent Growth Inhibition (%) |

|---|---|---|---|

| Compound A | Anticancer | SNB-19 | 86.61 |

| Compound B | Anticancer | OVCAR-8 | 85.26 |

| N-(3,5-dimethylphenyl)-... | Anti-inflammatory | 5-lipoxygenase (in silico) | TBD |

Case Studies

Case Study 1: Anticancer Research

In a study examining various derivatives of thiadiazoles for anticancer activity, compounds similar to this compound were tested against multiple cancer cell lines. The results indicated a promising trend in growth inhibition correlating with structural modifications that enhance bioactivity .

Case Study 2: Anti-inflammatory Potential

Another research project focused on the anti-inflammatory potential of thiadiazole derivatives found that specific substitutions significantly increased their efficacy as 5-lipoxygenase inhibitors. This research supports further exploration of this compound in inflammatory disease models .

Q & A

Basic Research Questions

Synthesis Optimization Q: What are the critical parameters for optimizing the synthesis of this compound? A: Key parameters include:

- Temperature: 60–80°C for cycloaddition/amide coupling steps .

- Solvents: Polar aprotic solvents (DMF, THF) enhance reaction efficiency .

- Catalysts: Copper(I) or copper(II) salts (e.g., Cu(OAc)₂) accelerate 1,3-dipolar cycloaddition for thiadiazole ring formation .

- Reaction Time: 6–8 hours for intermediate steps, monitored via TLC (hexane:ethyl acetate, 8:2) .

Characterization Techniques Q: Which spectroscopic methods confirm the compound’s structural integrity? A:

- NMR: ¹H NMR identifies thioether (δ 3.5–4.0 ppm) and naphthalene protons (δ 7.2–8.5 ppm). ¹³C NMR confirms carbonyl groups (δ 165–170 ppm) .

- HRMS: Validates molecular mass with <2 ppm error (e.g., [M+H]+ observed vs. calculated) .

- IR: Detects amide I bands (~1670 cm⁻¹) and C-S stretches (~680 cm⁻¹) .

Functional Group Reactivity Q: How do the thiadiazole and acetamide moieties influence reactivity? A:

- The thiadiazole ring participates in nucleophilic substitutions (e.g., thiol-disulfide exchanges) .

- The acetamide group enables hydrogen bonding, critical for biological target interactions .

- The naphthalene moiety enhances π-π stacking in supramolecular assemblies .

Advanced Research Questions

Structure-Activity Relationship (SAR) Studies Q: How can SAR studies be designed to improve bioactivity? A:

- Modifications: Replace naphthalene with substituted aryl groups (e.g., 4-fluorophenyl) to assess hydrophobic interactions .

- Bioisosteres: Substitute thiadiazole with oxadiazole to evaluate metabolic stability .

- Assays: Use enzyme inhibition (e.g., COX-2) or cell viability (MTT) assays to quantify activity changes .

Data Contradictions in Biological Activity Q: How should conflicting cytotoxicity data across studies be resolved? A:

- Purity Verification: Re-examine compound purity via HPLC (>95%) to rule out impurities .

- Assay Conditions: Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times .

- Dose-Response Curves: Calculate IC₅₀ values across multiple replicates to identify outliers .

Mechanistic Studies Q: What methodologies elucidate the compound’s mechanism of action? A:

- Molecular Docking: Use AutoDock Vina to predict binding affinities with targets like EGFR or TNF-α .

- Kinetic Studies: Surface plasmon resonance (SPR) measures real-time binding kinetics .

- Metabolic Profiling: LC-MS/MS identifies metabolites in hepatic microsomes .

Methodological Resources

Synthetic Protocols Q: What stepwise protocols are recommended for large-scale synthesis? A:

- Thiadiazole Formation: React 2-(naphthalen-1-yl)acetic acid with thiosemicarbazide under reflux (80°C, 12 hrs) .

- Thioacetamide Coupling: Use EDCl/HOBt in DMF to link thiadiazole to N-(3,5-dimethylphenyl)acetamide .

- Purification: Recrystallize from ethanol or perform flash chromatography (silica gel, ethyl acetate/hexane) .

Analytical Troubleshooting Q: How to address low yields in final coupling steps? A:

- Activation: Pre-activate carboxylic acids with CDI (1,1′-carbonyldiimidazole) before amide coupling .

- Solvent Swap: Switch to dichloromethane for moisture-sensitive reactions .

- Catalyst Screening: Test Pd(OAc)₂ for Suzuki-Miyaura cross-couplings if aryl halides are intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.